molecular formula C13H14N2O B1590371 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile CAS No. 914927-40-5

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Cat. No. B1590371
M. Wt: 214.26 g/mol
InChI Key: BZXNEONCFZGWDS-UHFFFAOYSA-N
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Description



  • 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₃N₂O .

  • It belongs to the class of indole derivatives and contains a nitrile functional group.

  • The compound may have applications in pharmaceuticals, agrochemicals, or materials science.





  • Synthesis Analysis



    • The synthetic route for 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile would involve the condensation of appropriate starting materials under specific reaction conditions.

    • Unfortunately, I do not have access to specific synthetic protocols for this compound.





  • Molecular Structure Analysis



    • The molecular structure of 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile consists of an indole ring with a hydroxybutyl side chain and a cyano group.

    • The exact arrangement of atoms and bond angles can be determined through X-ray crystallography or computational methods.





  • Chemical Reactions Analysis



    • The compound may undergo various reactions, such as nucleophilic substitution, cyclization, or oxidation.

    • Without specific experimental data, it’s challenging to predict precise reactions.





  • Physical And Chemical Properties Analysis



    • Unfortunately, I do not have specific data on the physical properties (e.g., melting point, solubility) or chemical properties (e.g., reactivity) of this compound.




  • Scientific Research Applications

    Synthesis Processes

    • Efficient Synthesis Techniques : Various efficient synthesis methods have been developed for similar compounds, such as 4-hydroxy-1H-indole-2-carbonitrile, using a three-step process from commercially available materials, showing high overall yield (Estep, 1995). Another method involves a vinylnitrene cyclization process (Adams, Press, & Degan, 1991).

    Medicinal Chemistry and Biological Applications

    • Cytotoxic Evaluation : Derivatives of 1H-indol-3-yltetrazolo[1,5-a]pyrimidine-6-carbonitrile show potent anticancer activities against human colon and lung cancer (Radwan, Alminderej, & Awad, 2020).
    • Kinase Inhibitor Development : 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives are utilized in the synthesis of potent kinase inhibitors, highlighting the compound's relevance in drug development (Arunachalam et al., 2019).

    Chemical Process Optimization

    • Continuous Flow Process : The conversion of related compounds, such as 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, has been optimized using a continuous stirred tank reactor, demonstrating process advantages like increased yield and safety (Karadeolian et al., 2018).

    Multicomponent Synthesis

    • One-Pot Multicomponent Synthesis : Indole-substituted pyridine derivatives are synthesized through a one-pot multicomponent process, emphasizing the substrate scope and high yield of these methods (Zhao et al., 2009).

    Safety And Hazards



    • Safety information would require experimental data or literature references.

    • Always handle chemicals with proper precautions and follow safety guidelines.




  • Future Directions



    • Research avenues could include:

      • Investigating its biological activity (e.g., as a potential drug candidate).

      • Developing scalable synthetic methods.

      • Exploring its applications in materials science.






    properties

    IUPAC Name

    3-(4-hydroxybutyl)-1H-indole-5-carbonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H14N2O/c14-8-10-4-5-13-12(7-10)11(9-15-13)3-1-2-6-16/h4-5,7,9,15-16H,1-3,6H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BZXNEONCFZGWDS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=C(C=C1C#N)C(=CN2)CCCCO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H14N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00478629
    Record name 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00478629
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    214.26 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

    CAS RN

    914927-40-5
    Record name 3-(4-Hydroxybutyl)-5-cyanoindole
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914927405
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00478629
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3-(4-HYDROXYBUTYL)-5-CYANOINDOLE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU9L8985SW
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    As per the process described in CN'932 publication, vilazodone is prepared by reacting 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile with sodium borohydride in isopropanol at reflux temperature, followed by treating the reaction mass with dilute hydrochloric acid and subsequent workup and then subjecting to column chromatography purifications to produce 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile. The hydroxylbutyl intermediate obtained is then subjected to sulfonylation using a sulfonylating agent selected from p-toluenesulfonyl chloride, benzenesulfonyl chloride, methanesulfonyl chloride and trifluoromethanesulfonyl chloride to produce corresponding sulfonylated intermediate, which is then condensed with 5-(1-piperazinyl)benzofuran-2-carboxamide in acetonitrile to produce vilazodone.
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    Synthesis routes and methods II

    Procedure details

    3-(4-Hydroxybutyryl)-1H-indole-5-carbonitrile (50 g) was added to acetonitrile (750 ml) at 25-30° C., followed by the addition of sodium cyanoborohydride (75 g) at the same temperature. The resulting mixture was cooled to 0-5° C., followed by drop-wise addition of a mixture of concentrated HCl (112.5 ml) and water (112.5 ml) for a period of 15 minutes at the same temperature. After completion of the reaction, water (750 ml) was added to the reaction mass at 0-5° C., followed by stifling for 5 minutes at the same temperature. The layers were separated and the aqueous layer was extracted two times with toluene (2×1000 ml). The resulting organic layers were combined, washed two times with water (2×1000 ml), and then distilled off the solvent under vacuum to produce 42 g of the titled compound as a residue. Dichloromethane (420 ml) was added to the residue at 25-30° C. to form a clear solution, followed by filtration to remove undissolved particles. The resulting filtrate was cooled to −5° C. to 0° C. and then stirred for 1-2 hours at the same temperature. The separated solid was filtered, washed with chilled dichloromethane (42 ml) and then dried at 50-55° C. to produce 31 g of 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile (Purity by HPLC: 99%). The mother liquors were taken and distilled off the solvent under vacuum to give 11 g of the titled compound as a residue (Total yield: 86%).
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    3-(4-Hydroxybutyryl)-1H-indole-5-carbonitrile
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    N Anitha, BS Reddy, NM Sekhar, KV Reddy… - Synthetic …, 2014 - Taylor & Francis
    An alternative and efficient telescopic approach to the synthesis of 3-(4-chloro butyl)-1H-indole -5-carbonitrile (2), a key intermediate in the synthesis of vilazodone hydrochloride (1), is …
    Number of citations: 2 www.tandfonline.com

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